molecular formula C8H4ClN3O2 B7813016 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione

4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione

Cat. No.: B7813016
M. Wt: 209.59 g/mol
InChI Key: LTHQAEZKCUHOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions include heating the mixture under reflux for several hours.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of chlorophenyl derivatives.

  • Reduction: Production of reduced triazole derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and as a precursor for bioactive molecules.

Medicine: Research has explored its use in drug development, particularly in the design of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)-1,2,4-triazole-3,5-dione

  • 4-(4-Chlorophenyl)-1,2,4-triazole-3,5-dione

  • 4-(2-Bromophenyl)-1,2,4-triazole-3,5-dione

Uniqueness: 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct chemical and biological properties that make it suitable for specific applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-(2-chlorophenyl)-1,2,4-triazole-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-5-3-1-2-4-6(5)12-7(13)10-11-8(12)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQAEZKCUHOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)N=NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.